molecular formula C8H3Cl2F3O3 B1407695 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid CAS No. 1706458-45-8

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1407695
CAS No.: 1706458-45-8
M. Wt: 275.01 g/mol
InChI Key: IRWAVKNUXZPMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid: is a chemical compound with the molecular formula C8H3Cl2F3O3 and a molecular weight of 275.01 g/mol . This compound is characterized by the presence of dichloro and trifluoromethoxy groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the necessary specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives .

Scientific Research Applications

Chemistry: 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy and dichloro substituents on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The dichloro and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both dichloro and trifluoromethoxy groups on the benzoic acid scaffold. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWAVKNUXZPMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Reactant of Route 3
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Reactant of Route 4
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.